6-amino-1H-indazol-5-ol

Medicinal Chemistry Synthetic Building Blocks Scaffold Hopping

Uniquely dual-substituted: 6-amino-1H-indazol-5-ol (CAS 724767-14-0) is not interchangeable with mono-substituted analogs like 6-aminoindazole (6967-12-0) or 1H-indazol-5-ol (15579-15-4). Its orthogonal 6-NH₂ and 5-OH handles enable selective, independent functionalization — a critical advantage for generating diverse amide, ether, and ester libraries in a single SAR campaign. With demonstrated class-level IDO1 inhibition (up to 99% at 1 mM) and direct relevance to p38 MAPK/Tie2 kinase inhibitor patents (e.g., EP2961744B1), this regioisomer safeguards synthetic route integrity, accelerates hit-to-lead optimization, and supports novel IP generation around the indazole pharmacophore.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 724767-14-0
Cat. No. B1521242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-indazol-5-ol
CAS724767-14-0
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1O)N
InChIInChI=1S/C7H7N3O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,8H2,(H,9,10)
InChIKeyNJLWAEKUAVYKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indazol-5-ol (CAS 724767-14-0): Technical Profile for Procurement and Differentiation Assessment


6-Amino-1H-indazol-5-ol (CAS 724767-14-0) is a doubly substituted indazole heterocycle, bearing both a 6-amino and a 5-hydroxyl group on the 1H-indazole core . It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry . As a member of the indazole family, it possesses a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g/mol , with standard commercial purity typically reported at 95% .

Why 6-Amino-1H-indazol-5-ol (CAS 724767-14-0) is Not Interchangeable with In-Class Analogs


In procurement and research design, the interchangeability of indazole scaffolds is often mistakenly assumed. While compounds like 6-aminoindazole (CAS 6967-12-0) and 1H-indazol-5-ol (CAS 15579-15-4) share the indazole core, the unique dual-substitution pattern of 6-amino-1H-indazol-5-ol confers distinct physicochemical properties and biological target profiles that cannot be replicated by mono-substituted analogs [1][2]. Direct substitution can lead to a loss of a critical pharmacophore or synthetic handle, undermining experimental reproducibility and SAR integrity. The following evidence quantifies these differentiating factors, establishing a clear scientific basis for prioritizing this specific compound over less-functionalized alternatives.

Quantitative Differentiator Evidence for 6-Amino-1H-indazol-5-ol (CAS 724767-14-0) vs. Closest Analogs


Structural Uniqueness: Dual Functional Handles vs. Mono-Substituted Analogs

6-Amino-1H-indazol-5-ol (MW 149.15) possesses both a nucleophilic 6-amino group and a potentially ionizable 5-hydroxyl moiety . In contrast, the closest commercial analogs lack this dual functionality: 6-aminoindazole (MW 133.15) lacks the 5-hydroxyl group , while 1H-indazol-5-ol (MW 134.14) lacks the 6-amino group . This dual substitution enables orthogonal synthetic derivatization and creates a unique hydrogen-bonding network not possible with the mono-substituted comparators.

Medicinal Chemistry Synthetic Building Blocks Scaffold Hopping

IDO1 Inhibition: Potent Scaffold Activity Confirmed for 6-Amino-1H-Indazole Derivatives

Derivatives built upon the 6-amino-1H-indazole scaffold exhibit potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy [1]. In a 2022 study, a series of aromatic acetamide derivatives bearing this core demonstrated IDO1 inhibitory activity ranging from 79% to 99% at a concentration of 1.0 mM [1]. Notably, halogen-substituted compounds (IV-b and IV-c) achieved near-complete inhibition at 98% and 99%, respectively [1]. This establishes the 6-amino-1H-indazole core as a privileged scaffold for this target class, a property not demonstrated for the simpler 1H-indazol-5-ol core in the same context.

Cancer Immunotherapy IDO1 Inhibition Small Molecule Inhibitors

Synthetic Versatility: Demonstrated Utility in Patented Pharmaceutical Intermediates

6-Amino-1H-indazol-5-ol and its derivatives are explicitly claimed as valuable intermediates in novel, patented processes for synthesizing advanced indazole-based pharmaceuticals [1]. For example, European Patent EP2961744B1 details its use in the preparation of compounds of Formula (I), which are precursors to potent p38 MAPK and Tie2 protein kinase inhibitors [1]. This patent-protected route underscores the compound's unique reactivity profile and its critical role in accessing high-value therapeutic candidates. In contrast, simpler analogs like 6-aminoindazole and 1H-indazol-5-ol are not featured in this specific, advanced synthetic context.

Process Chemistry Patent Intermediates Indazole Synthesis

High-Value Application Scenarios for 6-Amino-1H-indazol-5-ol (CAS 724767-14-0)


Lead Optimization in IDO1-Targeted Cancer Immunotherapy

Based on the demonstrated class-level potency of the 6-amino-1H-indazole scaffold against IDO1 [1], this compound serves as an ideal starting point for a structure-activity relationship (SAR) campaign. Researchers can leverage the dual functional handles (6-amino and 5-hydroxyl) to rapidly generate focused libraries of amide, ether, or ester derivatives for hit-to-lead optimization. The high inhibitory activity (up to 99% at 1.0 mM) [1] provides a strong baseline for improving potency and selectivity, de-risking the early stages of drug discovery.

Synthesis of Kinase Inhibitor Intermediates via Patented Routes

For process chemists and CROs engaged in the synthesis of p38 MAPK and Tie2 kinase inhibitors, 6-amino-1H-indazol-5-ol is a strategically important building block. As disclosed in EP2961744B1, it is a key intermediate for accessing compounds of Formula (I) [2]. Procuring this specific regioisomer ensures alignment with patented synthetic methodologies, guaranteeing access to proprietary chemical matter and supporting the development of novel anti-cancer and anti-inflammatory therapies.

Construction of Diverse Chemical Libraries via Orthogonal Derivatization

The unique dual-substitution pattern (6-amino, 5-hydroxyl) offers unparalleled synthetic versatility compared to mono-substituted indazoles . This enables orthogonal functionalization strategies: the 6-amino group can be selectively alkylated or acylated, while the 5-hydroxyl can be etherified or esterified independently. This property is highly valuable for medicinal chemists and chemical biologists seeking to explore diverse chemical space and generate novel intellectual property (IP) around the indazole pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.